7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one

Medicinal Chemistry Synthetic Chemistry Antibacterial Drug Discovery

Medicinal chemistry teams optimizing FabI-targeting antibacterials often encounter bottlenecks in late-stage diversification of the pyrido-diazepinone core. 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS 709650-05-5) resolves this with a pre-installed C-7 bromine handle for efficient Suzuki, Stille, and related cross-coupling reactions. • Enables direct access to patent-exemplified FabI inhibitors exhibiting sub-11 nM IC50 values. • Validated 72% synthesis yield at scale supports material availability for iterative SAR campaigns. • ≥95% purity with batch-to-batch consistency ensures reproducible preclinical candidate supply.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
CAS No. 709650-05-5
Cat. No. B1529658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one
CAS709650-05-5
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1C2=C(NC(=O)CN1)N=CC(=C2)Br
InChIInChI=1S/C8H8BrN3O/c9-6-1-5-2-10-4-7(13)12-8(5)11-3-6/h1,3,10H,2,4H2,(H,11,12,13)
InChIKeyWELNOOIYCWHWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-pyrido[2,3-e][1,4]diazepin-2(3H)-one: Key Intermediate for FabI Inhibitor Discovery


7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS 709650-05-5) is a brominated bicyclic heterocycle belonging to the pyrido[2,3-e][1,4]diazepin-2-one scaffold class. It is primarily utilized as a key synthetic intermediate in the construction of potent bacterial FabI (enoyl-ACP reductase) inhibitors. Its molecular formula is C8H8BrN3O with a molecular weight of 242.07 g/mol . The compound's core structure is directly referenced in patent WO2004052890 as a precursor for generating analogs with low nanomolar inhibitory activity against FabI [1].

Intermediate Role Key synthetic intermediate for patent-referenced FabI inhibitor leads
Synthetic Handle C-7 bromine enables transition-metal-catalyzed cross-coupling diversification
Scaffold Context Core pyrido[2,3-e][1,4]diazepin-2-one scaffold supports late-stage SAR campaigns

7-Bromo-pyrido-diazepinone: Superior Reactivity Over Generic Analogs


The specific substitution pattern of this compound is not arbitrary; it is engineered for precision synthetic chemistry. The bromine atom at the 7-position is a strategic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) essential for diversifying the pyrido-diazepinone scaffold into target-specific FabI inhibitors [1]. Replacing it with a non-halogenated analog (e.g., a des-bromo variant) eliminates the capacity for late-stage C–C bond formation, which is critical for generating the patent-exemplified lead series with sub-11 nM FabI IC50 values [2]. Similarly, substituting with a chloro analog alters the oxidative addition kinetics of the metal catalyst, potentially reducing coupling efficiency and final yields of active candidates [1].

Target Compound

7-Bromo-pyrido-diazepinone provides a strategic handle for C–C bond formation via cross-coupling.

Generic Substitute

Des-bromo analogs eliminate coupling capacity, blocking access to patent-referenced lead space.

Target Reactivity

Bromine at C-7 is reported to support efficient oxidative addition with metal catalysts.

Chloro Analog Risk

Chloro substitution may alter reaction kinetics, potentially requiring re-optimization of coupling protocols.

7-Bromo-pyrido-diazepinone: Quantitative Differentiation Evidence


Optimized Cyclization Yield

The synthesis of the target 7-bromo-pyrido-diazepinone scaffold proceeds via a base-mediated cyclization of [(2-amino-5-bromo-pyridin-3-ylmethyl) amino] acetic acid ethyl ester. Using NaH (1.0 equiv) in DMSO at 20 °C for 27 hours, the reported isolated yield is 72% . This represents a well-optimized synthetic route documented in patent literature and serves as a benchmark for process scale-up. In comparison, typical yields for unsubstituted or chloro-analogous cyclizations under similar conditions are often reported in the 50–65% range in academic lab syntheses, though direct matching data are sparse .

Cyclization Yield
Class-level inference
Reported 72% yield
May support procurement economics and process scale-up
Literature-reported route; inferred baseline 50-65% from analogous procedures
Medicinal Chemistry Synthetic Chemistry Antibacterial Drug Discovery

High Purity Specification

The compound is routinely supplied at ≥95% purity as verified by LCMS, HPLC, or NMR by multiple vendors. For instance, Bidepharm offers batch-specific QC reports confirming purity ≥95% . Research-grade alternatives or lab-synthesized batches often present higher impurity profiles (5-10%) which introduce variability in subsequent cross-coupling yields and biological assay results. A 5% impurity burden in a building block can propagate to a >10% yield loss in a three-step sequence.

Purity Specification
Lot attribute
≥95% purity (HPLC)
Supports reproducibility in subsequent synthetic steps
Supplier QC data; minimizes impurity propagation in SAR libraries
Chemical Biology Assay Development Structure-Activity Relationship

Bromine Handle for Potent Antibacterial Leads

The C-7 bromine atom is a proven functional group for diversifying into FabI inhibitors with picomolar to low-nanomolar potency. Patent WO2004052890 explicitly utilizes this derivative for Suzuki couplings to generate ene-amide linked analogs. The resulting lead compound, such as diazepine 16c demonstrated in Bioorg. Med. Chem. Lett. 2009, exhibits a FabI IC50 of 11 nM (Streptococcus aureus) [1] [2]. This is a significant improvement over the early naphthyridinone leads which showed IC50 values in the 100-500 nM range [2]. The bromine's reactivity is therefore directly correlated with achieving sub-20 nM target engagement.

Derivative Potency
Cross-study comparable
Derived Lead 16c: FabI IC50 = 11 nM
Parent Naphthyridinone: FabI IC50 = 100-500 nM
Supports low-nanomolar inhibitor derivation
S. aureus FabI assay context; cross-study potency comparison
Antibacterial Drug Resistance Enzyme Inhibition Transition Metal Catalysis

7-Bromo-pyrido-diazepinone: Key Research and Industrial Applications


Accelerated SAR Campaigns for FabI Inhibitors

In structure-activity relationship (SAR) programs, the high-purity 7-bromo intermediate enables rapid parallel synthesis of a library of C-7 aryl/vinyl-substituted analogs. The reliable 72% yield at scale ensures material availability for iterative medicinal chemistry cycles. Teams can leverage the validated Suzuki coupling protocol from patent WO2004052890 to directly access low-nanomolar FabI inhibitors without having to re-optimize the basic scaffold synthesis [1].

Process Scale-Up and Verification

Procurement of this compound with standardized purity (≥95%) and a known synthesis yield (72%) serves as a critical reference standard for internal process chemistry. When scaling up for preclinical candidate supply, comparing internal batch yields and purity against this benchmark ensures process robustness. Any significant deviation indicates a need to re-optimize the cyclization step [1].

Chemical Probes for Fatty Acid Synthase Studies

The intermediate's unique bromine handle allows for the installation of photoaffinity labels or biotin tags via cross-coupling, which is not feasible with non-halogenated pyrido-diazepinones. This enables the creation of chemical probes for target engagement and residence time studies on the FabI enzyme, directly supporting mode-of-action validation in antibacterial research [2].

Application
Selection Property
Validation Focus
FabI Inhibitor SAR
C-7 cross-coupling synthon
Patent-referenced lead derivation
Route & Process Verification
High purity & literature yield benchmark
Internal process yield & purity comparison
Chemical Probe Development
Unique bromide handle for affinity tags
Target engagement & residence time studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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